Octahydro-quinolizine-1-carboxylic acid
Overview
Description
Octahydro-quinolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10H17NO2 It is a derivative of quinolizine, characterized by a fully saturated bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-quinolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of quinolizine derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve complete saturation of the bicyclic ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often employing continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form more saturated derivatives, often using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized quinolizine derivatives.
Reduction: Fully saturated quinolizine derivatives.
Substitution: Amides, esters, and other substituted quinolizine derivatives.
Scientific Research Applications
Octahydro-quinolizine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-quinolizine-1-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Quinolizine: The parent compound, which is less saturated and has different chemical properties.
Indolizine: Another nitrogen-containing heterocycle with distinct biological activities.
Piperidine: A simpler nitrogen-containing ring structure with various applications.
Uniqueness: Octahydro-quinolizine-1-carboxylic acid is unique due to its fully saturated bicyclic structure, which imparts specific chemical and physical properties
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQJGZAVMHNFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339733 | |
Record name | octahydro-quinolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90978-66-8 | |
Record name | octahydro-quinolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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